6-Keto-PGE1

Renal Pharmacology Cardiovascular Research Renin-Angiotensin System

6-Keto-PGE1 delivers PGI2-equipotent vasodilation with PGE1-like metabolic stability. Unlike PGI2 (t₁/₂ ~3 min), it withstands experimental protocols; unlike PGE1 (78–85% pulmonary clearance), it resists pulmonary degradation (only 4–20% cleared). With 5-fold greater renin secretion potency vs. PGI2, it enables robust renal studies at reduced doses. Acts as a single-class IP receptor full agonist, offering a unique probe for signaling research. No other analog combines systemic bioavailability, stability, and prostacyclin-like potency. Choose 6-Keto-PGE1 for reproducible, translationally relevant data.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 67786-53-2
Cat. No. B031166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Keto-PGE1
CAS67786-53-2
Synonyms6-keto-PGE1
6-keto-prostaglandin E1
6-ketoprostaglandin E1
6-oxo-PGE1
6-oxoprostaglandin E1
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
InChIKeyROUDCKODIMKLNO-CTBSXBMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Keto-PGE1 (CAS 67786-53-2) – A Stable, Multi-Potent Prostacyclin Metabolite


6-Keto-Prostaglandin E1 (6-Keto-PGE1, CAS 67786-53-2) is a bioactive metabolite derived from the enzymatic conversion of prostacyclin (PGI2) via 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) [1]. Chemically, it is a 6-oxo derivative of prostaglandin E1, characterized by enhanced solution stability compared to its labile parent compound PGI2 [2]. This eicosanoid exhibits a distinctive pharmacological profile, acting as a vasodilator equipotent with PGI2 while demonstrating pulmonary resistance absent in PGE1 [3].

Why Substituting 6-Keto-PGE1 with PGI2, PGE1, or 6-Keto-PGF1α is Not Recommended


Direct substitution with the structurally similar compounds PGI2 (prostacyclin), PGE1 (alprostadil), or 6-Keto-PGF1α is fundamentally flawed. PGI2, while a potent vasodilator, has an aqueous half-life of only ~3 minutes, rendering it impractical for most experimental designs [1]. PGE1, though more stable, is rapidly inactivated (78.5–84.3%) upon pulmonary transit, severely limiting its systemic bioavailability [2]. The inactive metabolite 6-Keto-PGF1α provides a relevant baseline control but lacks functional activity in key assays [3]. 6-Keto-PGE1 uniquely bridges the gap, offering PGI2-like potency combined with PGE1-like stability and resistance to pulmonary degradation, creating a distinct and non-interchangeable pharmacological tool [2].

Quantitative Differentiation Guide: 6-Keto-PGE1 vs. Comparators in Validated Assays


Renal Vasodilation and Renin Secretion: 6-Keto-PGE1 is 5x More Potent than PGI2

In a direct head-to-head comparison in anesthetized dogs, intrarenal infusion of 6-Keto-PGE1 was approximately 5-fold more potent than PGI2 in stimulating renin secretion rate (RSR). At infusion rates of 3 × 10⁻⁹ to 3 × 10⁻⁸ g/kg/min, 6-Keto-PGE1 produced significantly greater increases in RSR (P < 0.03) [1]. Additionally, at low infusion rates (<3 × 10⁻⁸ g/kg/min), 6-Keto-PGE1 enhanced renal blood flow to a greater extent than PGI2 [1].

Renal Pharmacology Cardiovascular Research Renin-Angiotensin System

Pulmonary Metabolism Resistance: 6-Keto-PGE1 Undergoes Minimal Lung Clearance vs. PGE1

In isolated perfused rat lung experiments, 6-Keto-PGE1 demonstrated remarkable resistance to pulmonary metabolism. Depending on the experimental protocol, only 4.2% or 20.4% of 6-Keto-PGE1 was cleared during a single pulmonary passage [1]. In stark contrast, PGE1 underwent extensive degradation under identical conditions, with pulmonary extraction rates of 78.5% or 84.3% [1]. Furthermore, 6-Keto-PGE1 was identified as a poor substrate for the primary prostaglandin catabolic enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1].

Pulmonary Pharmacology Drug Metabolism Pharmacokinetics

Solution Stability in Blood: 6-Keto-PGE1 Half-Life Exceeds PGI2 by >4-Fold

The practical utility of PGI2 is severely constrained by its rapid hydrolysis in aqueous media (t½ ~3 min). In contrast, 6-Keto-PGE1 is a stable metabolite [1]. Quantitative stability assessment in citrated blood at 37°C revealed a half-life of 44 minutes for 6-Keto-PGE1, compared to only 10 minutes for PGI2 [2]. This enhanced stability is a fundamental property enabling reliable experimental handling and prolonged in vivo action.

Analytical Chemistry Drug Stability Bioanalysis

Adenylate Cyclase Activation: Full Agonism with Lower Binding Affinity than PGI2

In membrane preparations from human platelets and cultured rabbit vascular smooth muscle cells, 6-Keto-PGE1 dose-dependently stimulated adenylate cyclase activity. Crucially, the maximal extent of enzyme stimulation (Eₘₐₓ) achieved by 6-Keto-PGE1 was equivalent to that elicited by PGI2 [1]. However, the apparent affinity (potency) of 6-Keto-PGE1 for the receptor was lower than that of PGI2 in both platelet and vascular smooth muscle cell membranes [1]. Binding studies further revealed that 6-Keto-PGE1 interacts with a single class of binding sites, whereas PGI2 recognizes two distinct classes in the same systems [1].

Signal Transduction Receptor Pharmacology Platelet Biology

Bone Resorption Activity: 6-Keto-PGE1 is 12x Less Potent than PGE2

In fetal rat long bone organ culture assays designed to assess bone resorption (calcium release), 6-Keto-PGE1 demonstrated stimulatory activity across a concentration range of 10⁻⁹ to 10⁻⁵ M [1]. However, its potency was directly compared to PGE2, revealing that 6-Keto-PGE1 was approximately 12-fold less potent (one-twelfth the potency of PGE2) in stimulating this process [1].

Bone Biology Osteoclast Research Calcium Metabolism

Optimal Research and Industrial Application Scenarios for 6-Keto-PGE1 (67786-53-2)


Renal Physiology and Renin-Angiotensin System (RAS) Investigation

6-Keto-PGE1 is the superior choice for in vivo studies of renal hemodynamics and renin release. Its 5-fold greater potency on renin secretion compared to PGI2 [1] allows for robust experimental effects at lower, potentially less confounding doses. This makes it an invaluable tool for dissecting the role of prostacyclin-like activity in blood pressure regulation and renal function.

In Vivo Studies Requiring Systemic Exposure After Non-Parenteral Administration

When a prostacyclin-like vasodilator with systemic bioavailability is required, 6-Keto-PGE1 is the only viable option among its close analogs. Its near-complete resistance to pulmonary degradation (4.2-20.4% cleared vs. 78.5-84.3% for PGE1) [2] circumvents the primary metabolic barrier that limits the utility of PGE1 in many in vivo models.

In Vitro Assays Requiring Prolonged Pharmacological Stimulation

For cell-based assays or organ bath experiments where the short half-life of PGI2 (~3-10 min) introduces variability and technical challenges, 6-Keto-PGE1 is the appropriate alternative. Its superior stability (44 min half-life in blood at 37°C) [3] ensures a sustained and reproducible agonist stimulus, improving assay consistency and reducing compound waste.

Prostacyclin (IP) Receptor Signaling Studies

6-Keto-PGE1 serves as a unique pharmacological probe for IP receptor signaling. While it acts as a full agonist (Eₘₐₓ equivalent to PGI2), its lower binding affinity and interaction with a single class of receptor sites (compared to two for PGI2) [4] provides a tool to investigate distinct facets of receptor activation and desensitization that are not accessible with the native ligand.

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